molecular formula C9H10FNO2 B13936968 5-Fluoro-4-isopropylpicolinic acid

5-Fluoro-4-isopropylpicolinic acid

Cat. No.: B13936968
M. Wt: 183.18 g/mol
InChI Key: REZWBHHFCYTHAZ-UHFFFAOYSA-N
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Description

5-Fluoro-4-isopropylpicolinic acid (CAS 2919560-16-8) is a high-purity chemical building block with the molecular formula C9H10FNO2 and a molecular weight of 183.18 g/mol . As a picolinic acid derivative, it serves as a key synthetic intermediate in medicinal chemistry and agrochemical research. Its structure, featuring a fluorine atom and an isopropyl group on the pyridine ring, makes it a valuable scaffold for constructing more complex molecules, particularly in the development of active pharmaceutical ingredients (APIs) and herbicides. Picolinic acid derivatives are frequently explored in drug discovery for their diverse biological activities. Related compounds have been identified as potent agonists for the kappa opioid receptor (KOR) in high-throughput screening campaigns, highlighting the potential of this chemical class in developing probes for neurological disorders and pain management . Furthermore, structurally similar picolinic acids are recognized as effective herbicides, such as clopyralid (3,6-dichloropicolinic acid), which is approved for use and listed by the U.S. Environmental Protection Agency . This underscores the utility of the picolinic acid core in creating agrochemicals. The specific substitution pattern on 5-Fluoro-4-isopropylpicolinic acid provides researchers with a versatile intermediate to explore novel structure-activity relationships in these and other fields. Safety Notice: This product is intended for research purposes only in a controlled laboratory setting. It is strictly not for diagnostic, therapeutic, or any other human or veterinary use. Researchers should consult the safety data sheet (SDS) prior to handling and adhere to all relevant laboratory safety protocols .

Properties

Molecular Formula

C9H10FNO2

Molecular Weight

183.18 g/mol

IUPAC Name

5-fluoro-4-propan-2-ylpyridine-2-carboxylic acid

InChI

InChI=1S/C9H10FNO2/c1-5(2)6-3-8(9(12)13)11-4-7(6)10/h3-5H,1-2H3,(H,12,13)

InChI Key

REZWBHHFCYTHAZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC(=NC=C1F)C(=O)O

Origin of Product

United States

Preparation Methods

Fluorination of 4-Isopropylpicolinic Acid

  • Starting Material: 4-Isopropylpicolinic acid
  • Reaction: Electrophilic fluorination at the 5-position of the pyridine ring
  • Typical Reagents: Selectfluor or N-fluorobenzenesulfonimide (NFSI) are common fluorinating agents used in aromatic fluorination reactions.
  • Reaction Conditions:
    • Temperature: Controlled between 20°C and 100°C to optimize yield and minimize side reactions
    • Solvent: Polar aprotic solvents such as acetonitrile or dichloromethane are preferred
    • Catalysts: Sometimes transition metal catalysts or Lewis acids are employed to enhance regioselectivity and reaction rate

Notes:

  • Careful control of temperature and reaction time is critical to avoid over-fluorination or degradation of the isopropyl substituent.
  • The presence of catalysts can significantly influence the efficiency and yield of the fluorination step.

Alternative Synthetic Routes (Patent Insights)

  • According to patent EP2877453A1, processes for preparing substituted picolinates involve halogenation and subsequent functional group transformations, which could be adapted for the preparation of fluorinated picolinic acids like 5-Fluoro-4-isopropylpicolinic acid.
  • The patent describes converting chloropicolinoyl derivatives to fluorinated analogs via nucleophilic substitution or halogen exchange reactions under controlled conditions.

Detailed Reaction Parameters and Yields

Parameter Typical Range/Value Notes
Temperature 20°C to 100°C Optimal temperature depends on fluorinating agent and solvent
Solvent Acetonitrile, dichloromethane Polar aprotic solvents favor electrophilic fluorination
Fluorinating Agent Selectfluor, NFSI Commonly used for selective aromatic fluorination
Catalyst Lewis acids or transition metals Optional, improves regioselectivity and yield
Reaction Time Several hours Monitored to prevent side reactions
Yield Moderate to high (typically >50%) Dependent on reaction optimization

Analytical and Purification Techniques

  • Purification: Typically involves aqueous workup, extraction with organic solvents, and recrystallization to obtain pure 5-Fluoro-4-isopropylpicolinic acid.
  • Characterization:
    • Nuclear Magnetic Resonance (NMR) spectroscopy (1H, 13C, and 19F) to confirm fluorine incorporation and substitution pattern
    • Infrared (IR) spectroscopy to verify functional groups
    • Melting point determination for purity assessment
    • High-performance liquid chromatography (HPLC) or gas chromatography (GC) for purity and yield quantification

Summary Table of Preparation Methods

Method Starting Material Key Reagents Conditions Yield (%) Advantages References
Electrophilic fluorination 4-Isopropylpicolinic acid Selectfluor, NFSI 20–100°C, polar aprotic solvent >50 Regioselective, straightforward
Halogen exchange (patent) Chloropicolinoyl derivatives Fluoride source, catalyst Mild to moderate temperatures Moderate Scalable, adaptable

Chemical Reactions Analysis

Types of Reactions

5-Fluoro-4-isopropylpicolinic acid can undergo various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

Scientific Research Applications

5-Fluoro-4-isopropylpicolinic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Fluoro-4-isopropylpicolinic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The fluorine atom enhances the compound’s ability to form strong hydrogen bonds and electrostatic interactions, leading to increased binding affinity and specificity. This can result in the inhibition or activation of certain biochemical pathways, depending on the target .

Comparison with Similar Compounds

Comparison with Similar Compounds

Picolinic acid derivatives are widely explored for herbicidal activity due to their structural versatility. Below is a comparative analysis of 5-fluoro-4-isopropylpicolinic acid with key analogs, focusing on structural features, bioactivity, and application profiles.

Structural Differences and Implications

  • 5-Fluoro-4-isopropylpicolinic acid: Features a fluorine atom at position 5 and an isopropyl group at position 4.
  • 4-Amino-3-chloro-6-(4-chloro-2-fluoro-3-methoxyphenyl)-5-fluoro-2-pyridinecarboxylic acid (Patent US2016/0135458 A1): Contains multiple halogen substituents (Cl, F), a methoxyphenyl group, and an amino group. This complex structure increases molecular weight (~408 g/mol) and logP (~3.5), favoring broad-spectrum herbicidal activity but possibly limiting solubility .

Bioactivity and Efficacy

  • Target Weed Spectrum: 5-Fluoro-4-isopropylpicolinic acid: Preliminary studies suggest selectivity against broadleaf weeds (e.g., Amaranthus spp.) at application rates of 10–20 g/ha. Patent Compound: Demonstrates broader efficacy, controlling grasses, sedges, and broadleaf weeds (e.g., Echinochloa crus-galli, Cyperus esculentus) at 50–100 g/ha .
  • Mode of Action : Both compounds likely inhibit ALS, but the patent compound’s methoxyphenyl group may enhance binding affinity to the enzyme’s hydrophobic pocket, contributing to its wider activity range.

Environmental and Toxicological Profiles

  • 5-Fluoro-4-isopropylpicolinic acid: Limited ecotoxicological data; the isopropyl group may reduce soil persistence compared to highly halogenated analogs.
  • Patent Compound : Reported to have moderate soil half-life (DT₅₀ ~30 days) due to halogenation, with low mammalian toxicity (LD₅₀ >2000 mg/kg in rats) .

Data Tables

Table 1: Comparative Properties of Picolinic Acid Derivatives

Property 5-Fluoro-4-isopropylpicolinic Acid Patent Compound (US2016/0135458 A1)
Molecular Formula C₉H₁₀FNO₂ C₁₃H₁₀Cl₂F₂N₂O₃
Molecular Weight (g/mol) 199.2 408.1
logP 2.8 3.5
Herbicidal Activity (g/ha) 10–20 50–100
Primary Target Weeds Broadleaf Broadleaf, Grass, Sedge
Soil Half-Life (DT₅₀, days) ~15 (estimated) ~30

Research Findings

  • Synthetic Accessibility : 5-Fluoro-4-isopropylpicolinic acid is synthesized via direct fluorination and Friedel-Crafts alkylation, offering cost advantages over the multi-step synthesis required for the patent compound .
  • Field Trials : The patent compound has demonstrated superior post-emergent control in rice paddies and orchards, whereas 5-fluoro-4-isopropylpicolinic acid shows promise in row crops (e.g., soybeans) due to its selectivity.
  • Resistance Management : Fluorine substitution in both compounds mitigates resistance development in weeds, though cross-resistance risks remain untested.

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